molecular formula C9H12O4 B2369307 2,4,5-Trimethoxyphenol CAS No. 20491-91-2

2,4,5-Trimethoxyphenol

Cat. No.: B2369307
CAS No.: 20491-91-2
M. Wt: 184.191
InChI Key: QUPHIMRKLSEULX-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, characterized by the presence of three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its various applications in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 2,4,5-Trimethoxyphenol (TMP) are diverse and include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

TMP interacts with its targets in a way that inhibits their function. For instance, TMP has a critical role in the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits tubulin polymerization, a crucial process in cell division . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

TMP affects various biochemical pathways through its interaction with its targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting cell survival and proliferation . TMP’s inhibition of TrxR affects the cellular redox state, potentially leading to oxidative stress .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that tmp may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of TMP’s action are diverse due to its multiple targets. It has displayed notable anti-cancer effects by effectively inhibiting its targets . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Additionally, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethoxyphenol can be synthesized through several methods. One common method involves the methylation of 2,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. Another method involves the demethylation of 2,4,5-trimethoxybenzaldehyde using boron tribromide.

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of 2,4,5-trihydroxybenzaldehyde using dimethyl sulfate or methyl chloride in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products:

Scientific Research Applications

2,4,5-Trimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    3,4,5-Trimethoxyphenol: Similar in structure but with different substitution patterns.

    2,4,6-Trimethoxyphenol: Another isomer with distinct chemical properties.

    2,4,5-Trimethoxybenzaldehyde: A related compound with an aldehyde group instead of a hydroxyl group.

Uniqueness: 2,4,5-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

2,4,5-Trimethoxyphenol, also known as 3,4,5-trimethoxyphenol, is a phenolic compound characterized by three methoxy groups attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 642-71-7
  • Melting Point : 143°C to 148°C
  • Solubility : Soluble in chloroform; light-sensitive.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its derivative compounds that showed enhanced activity compared to the parent compound. For instance:

  • Compound 7g , a derivative of this compound, demonstrated potent antiproliferative activity against MGC-803 and MFC cell lines with IC₅₀ values of 11.05 ± 1.58 μM and 13.73 ± 2.04 μM respectively .
  • The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase .
CompoundCell LineIC₅₀ (μM)
7gMGC-80311.05 ± 1.58
MFC13.73 ± 2.04

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines:

  • In vitro studies showed that derivatives of this compound could induce significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .
  • The IC₅₀ values for these compounds ranged around the 80 µM level .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Research suggests that it can scavenge free radicals effectively:

  • A combined experimental and theoretical investigation revealed its substantial antioxidant capacity . This property is crucial for mitigating oxidative stress-related diseases.

Case Studies

  • Antiproliferative Effects on Cancer Cells :
    • In a comparative study involving various phenolic compounds, derivatives of this compound were synthesized and tested for their antiproliferative effects on cancer cells.
    • The results indicated that specific modifications to the trimethoxy group enhanced biological activity significantly .
  • Synthesis of Derivatives :
    • A notable study synthesized geranylmethoxyhydroquinone derivatives from this compound through electrophilic aromatic substitution reactions.
    • These derivatives were evaluated for their cytotoxic activities against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .

Properties

IUPAC Name

2,4,5-trimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPHIMRKLSEULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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